

# Preparing A-803467 stock solutions for in vitro and in vivo studies.

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## Compound of Interest

Compound Name: A-803467

Cat. No.: B1662427

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## Preparing A-803467 Stock Solutions for In Vitro and In Vivo Studies

Application Note and Protocol

### Abstract

**A-803467** is a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel NaV1.8.[1][2] This selectivity makes it a valuable tool for investigating the role of NaV1.8 in nociception and various pain models.[1][3] Proper preparation of **A-803467** stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation of **A-803467** stock solutions and summarizes key quantitative data.

### Compound Information and Solubility

**A-803467** is a furan-2-carboxamide derivative with the chemical formula  $C_{19}H_{16}ClNO_4$  and a molecular weight of 357.79 g/mol.[4][5] Its solubility is a key consideration for stock solution preparation. **A-803467** is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4]

Table 1: Solubility of **A-803467**

Solvent	Solubility	Reference
DMSO	$\geq 13.95$ mg/mL	[4]
(up to 15 mg/mL)	[6]	
(100 mM)	[5]	
Ethanol	$\geq 2.29$ mg/mL (with ultrasonic)	[4]
(up to 2 mg/mL)	[6]	
(25 mM)	[5]	
Water	Insoluble	[4]

## In Vitro Stock Solution Preparation

For in vitro studies, such as cell-based assays, a high-concentration stock solution in DMSO is typically prepared. This allows for subsequent dilution to the desired final concentration in the aqueous cell culture medium, ensuring the final DMSO concentration is kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

### Protocol 1: High-Concentration DMSO Stock Solution

#### Materials:

- **A-803467** powder
- Anhydrous or high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

#### Procedure:

- Weighing: Accurately weigh the desired amount of **A-803467** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). A table for preparing common concentrations is provided below.
- Dissolution: Vortex the solution vigorously until the powder is completely dissolved. To aid dissolution, especially for higher concentrations, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[\[4\]](#)
- Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#) For short-term storage, solutions can be kept at -20°C for up to one month.[\[5\]](#)

Table 2: Preparation of **A-803467** DMSO Stock Solutions

Desired Concentration	Mass of A-803467 (for 1 mL)	Volume of DMSO
1 mM	0.358 mg	1 mL
5 mM	1.789 mg	1 mL
10 mM	3.578 mg	1 mL

Note: The molecular weight of **A-803467** is 357.79 g/mol .

## In Vivo Stock Solution and Formulation Preparation

For in vivo studies, **A-803467** must be formulated in a vehicle that is biocompatible and suitable for the chosen route of administration (e.g., intravenous, intraperitoneal, oral). As **A-803467** is poorly soluble in aqueous solutions, a co-solvent system is often required. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.  
[\[1\]](#)

## Protocol 2: In Vivo Formulation using a Co-Solvent System

This protocol is based on a commonly used vehicle for administering hydrophobic compounds.

Materials:

- **A-803467** powder
- DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

- Initial Dissolution: Dissolve the required amount of **A-803467** in DMSO first.
- Co-solvent Addition: Add PEG300 to the solution and vortex until clear.
- Surfactant Addition: Add Tween-80 and vortex thoroughly.
- Final Dilution: Add saline to the mixture to reach the final desired volume and concentration. Vortex until a clear solution is obtained.
- Final Formulation Ratio: A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.<sup>[1]</sup> The reported solubility in this vehicle is  $\geq 2.5$  mg/mL.<sup>[1]</sup>

## Protocol 3: In Vivo Formulation using Corn Oil

For oral administration, a corn oil-based formulation can be used.

Materials:

- **A-803467** powder
- DMSO
- Corn Oil
- Sterile tubes
- Vortex mixer

Procedure:

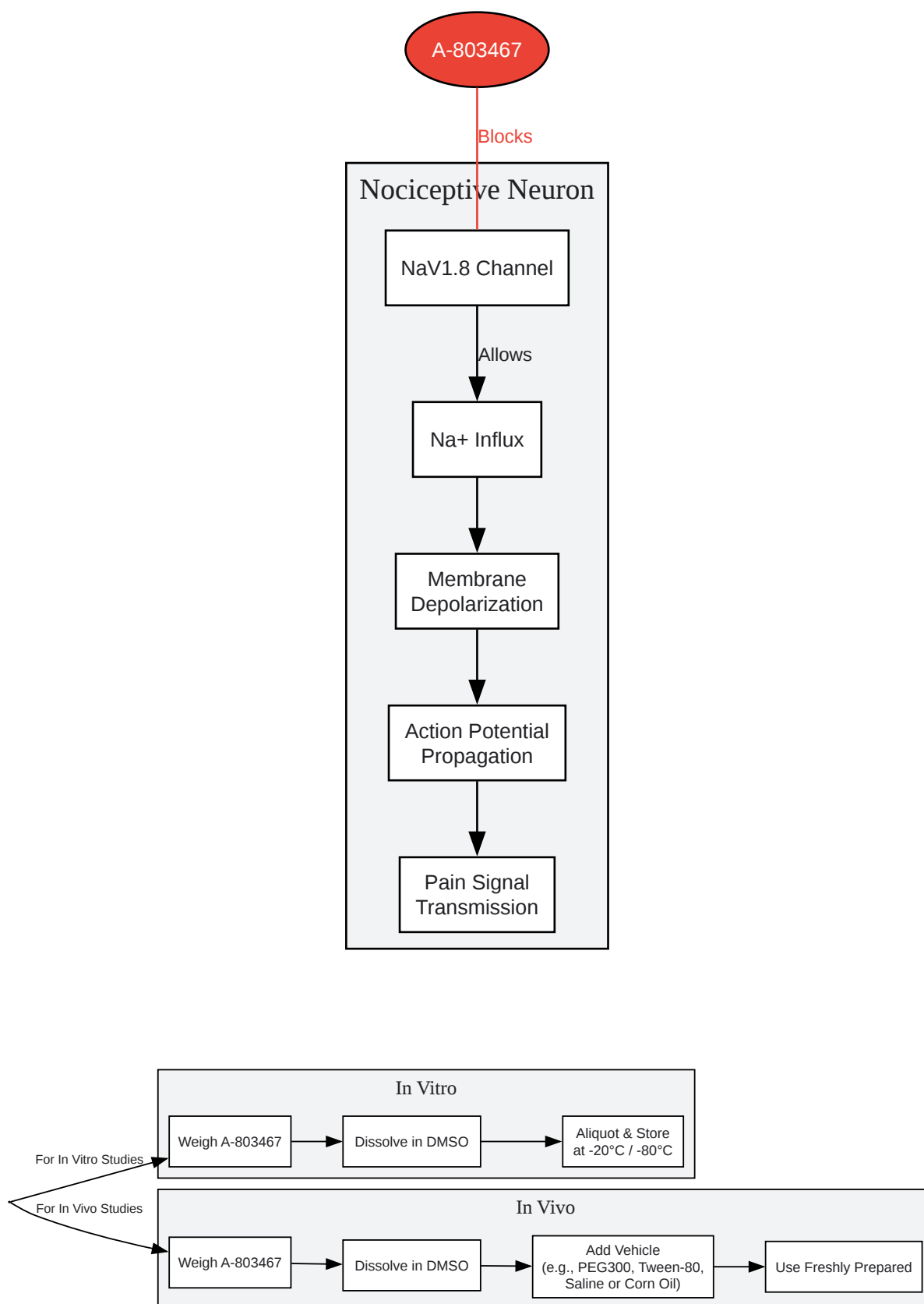
- Initial Dissolution: First, dissolve the **A-803467** powder in DMSO.
- Oil Addition: Add the corn oil to the DMSO solution.
- Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension.
- Final Formulation Ratio: A typical formulation consists of 10% DMSO and 90% Corn Oil.<sup>[1]</sup>  
The reported solubility in this vehicle is  $\geq 2.5$  mg/mL.<sup>[1]</sup>

Table 3: In Vivo Formulation Examples

Formulation Component	Protocol 2 (Co-Solvent)	Protocol 3 (Corn Oil)
DMSO	10%	10%
PEG300	40%	-
Tween-80	5%	-
Saline	45%	-
Corn Oil	-	90%
Reported Solubility	$\geq 2.5$ mg/mL	$\geq 2.5$ mg/mL

## Mechanism of Action: NaV1.8 Blockade

**A-803467** is a highly selective inhibitor of the NaV1.8 sodium channel, with an  $IC_{50}$  of 8 nM for the human channel.[1] NaV1.8 channels are predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and play a crucial role in the transmission of pain signals.[2] By blocking NaV1.8, **A-803467** reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials in these sensory neurons, thereby attenuating pain signals.[2][7]



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